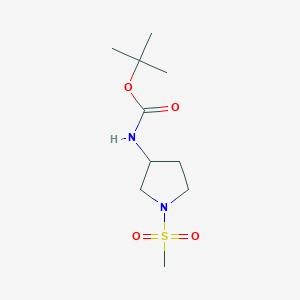
3-(Boc-amino)-1-methanesulfonylpyrrolidine
概要
説明
“3-(Boc-amino)-1-methanesulfonylpyrrolidine” is a compound that involves the Boc (tert-butyl carbamate) protective group . The Boc group is one of the most commonly used protective groups for amines . It is stable towards most nucleophiles and bases . The Boc group can be cleaved by mild acidolysis .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .
Molecular Structure Analysis
The molecular structure of “3-(Boc-amino)-1-methanesulfonylpyrrolidine” can be determined by methods such as X-ray crystallography . The 3D structure of Boc-compounds can provide evidence for strong interaction of their acyl and Boc-substituents with nitrogen .
Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Boc-amino)-1-methanesulfonylpyrrolidine” can be analyzed using methods such as density functional theory (DFT) with 6-31+G (d,p) basis set . The dipole moment (μ) and first hyperpolarizability (β) values of the title complex show that the molecule can be a good candidate as NLO material .
科学的研究の応用
Application in Green Chemistry
Specific Scientific Field
Green Chemistry
Summary of the Application
“3-(Boc-amino)-1-methanesulfonylpyrrolidine” is used in the BOC protection of amines. This process is part of green chemistry, which focuses on developing eco-friendly and sustainable chemical processes.
Methods of Application or Experimental Procedures
The BOC protection of amines is achieved in catalyst and solvent-free media under mild reaction conditions. The products are confirmed by 1H, 13C NMR, and IR spectroscopy, and in some cases, elemental analysis .
Results or Outcomes
The protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography. This makes it an efficient and eco-friendly route for the BOC protection of a variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
Application in Dual Protection of Amino Functions
Specific Scientific Field
Organic Chemistry
Summary of the Application
“3-(Boc-amino)-1-methanesulfonylpyrrolidine” is used in the dual protection of amino functions. This process is important in the synthesis of multifunctional targets where amino functions often occur .
Methods of Application or Experimental Procedures
The dual protection of amino functions involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems .
Results or Outcomes
The application of BOC 2O / DMAP has paved the way for dual protection of amino functions. This process results in products containing one or two Boc-groups resulting from dual protection of amines and amides .
Application in the Synthesis of Bis-Protected Amino Functions
Summary of the Application
“3-(Boc-amino)-1-methanesulfonylpyrrolidine” is used in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Methods of Application or Experimental Procedures
The synthesis involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems .
Results or Outcomes
The synthesis results in products containing one or two Boc-groups resulting from dual protection of amines and amides . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
Application in the One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines
Summary of the Application
“3-(Boc-amino)-1-methanesulfonylpyrrolidine” is used in a facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .
Methods of Application or Experimental Procedures
The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Results or Outcomes
Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Application in the Synthesis of Boc-Protected Amines
Summary of the Application
“3-(Boc-amino)-1-methanesulfonylpyrrolidine” is used in the synthesis of Boc-protected amines .
Methods of Application or Experimental Procedures
The synthesis of Boc-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used .
Results or Outcomes
The Boc group is stable towards most nucleophiles and bases . This makes it an efficient and versatile protecting group for amines in various organic synthesis processes .
Safety And Hazards
将来の方向性
Future research could focus on developing more environmentally balanced methods of peptide synthesis . A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection has been described as an efficient and sustainable method . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .
特性
IUPAC Name |
tert-butyl N-(1-methylsulfonylpyrrolidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)11-8-5-6-12(7-8)17(4,14)15/h8H,5-7H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALALCZQCEOOJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-amino)-1-methanesulfonylpyrrolidine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

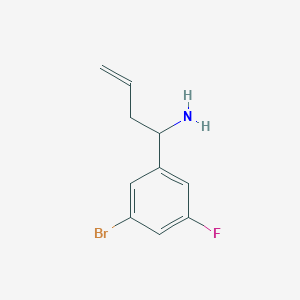
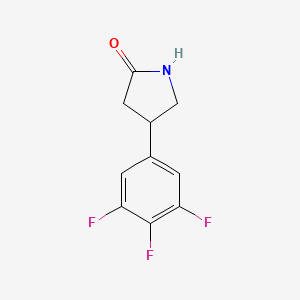
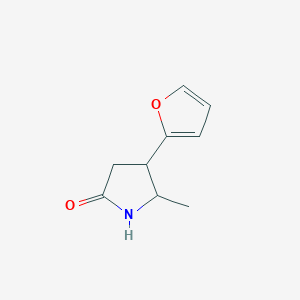
![[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1444252.png)
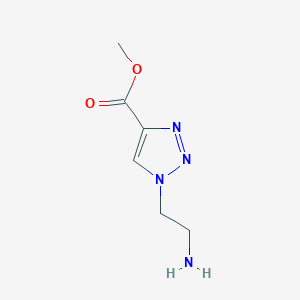
![5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444256.png)
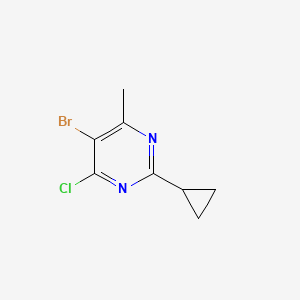
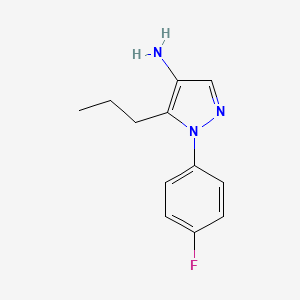
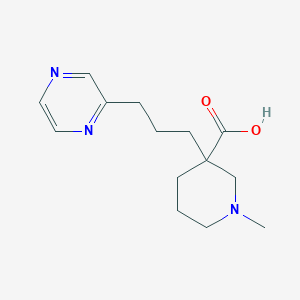
![3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1444262.png)
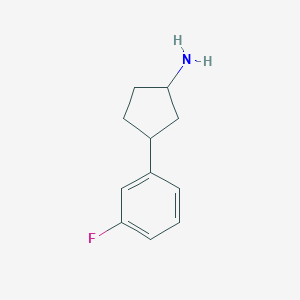
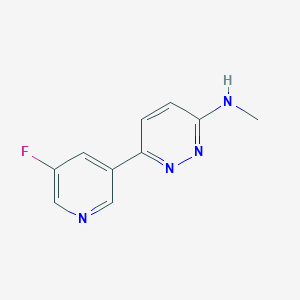
![5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444269.png)
![ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444270.png)